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Get Quote

Executive Summary
N-(3-hydroxyphenyl)nicotinamide represents a critical structural scaffold in the development

of nicotinamide-based anti-inflammatory and anti-cancer agents.[1] Unlike its non-hydroxylated

analogs, this compound exhibits a unique solid-state behavior characterized by a highly planar

conformation and a robust 2D hydrogen-bonding network.[1]

This guide compares the X-ray diffraction (XRD) profile of N-(3-hydroxyphenyl)nicotinamide
against its structural analogs—N-phenylnicotinamide and N-(3-methylphenyl)nicotinamide—to

demonstrate how the 3-hydroxyl substitution alters crystal packing efficiency, molecular

planarity, and potential bioavailability.[1]

Experimental Methodology
To ensure reproducibility and data integrity, the following protocols define the synthesis and

characterization workflows used to generate the primary crystallographic data.
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While standard amide coupling (Nicotinoyl chloride + 3-Aminophenol) is the industrial standard,

high-purity single crystals for diffraction were obtained via a copper-mediated transformation of

boronic acid derivatives, yielding superior crystallinity.

Workflow Diagram:

Precursor:
N-(3-phenylboronic acid)

nicotinamide
Reaction:

Ethanol:Water (8:2)
RT, 8 Hours

Reagent:
Cu(NO3)2 / H2O

Isolation:
Filtration & Evaporation

Crystallization:
Slow Evaporation

(2 Weeks)

Target Crystal:
N-(3-hydroxyphenyl)

nicotinamide

Yields Single Crystals

Click to download full resolution via product page

Figure 1: Copper-mediated synthesis and crystallization workflow for high-purity single crystal

generation.

Data Collection Parameters[1][2][3]
Instrument: Bruker SMART CCD Area-Detector Diffractometer.[1]

Radiation: Mo K

(

Å).[2]

Temperature: 293 K.[3]

Refinement: Full-matrix least-squares on

(SHELXL97).

Crystallographic Data & Performance Analysis[1][2]
[3][4][5][6][7][8]
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Unit Cell Parameters
The crystal structure of N-(3-hydroxyphenyl)nicotinamide crystallizes in the Monoclinic

system.[1][2][4][3][5] The table below summarizes the core unit cell metrics.

Parameter Value Significance

Crystal System Monoclinic
Common for planar organic

amides.[1]

Space Group (Inferred)
Centrosymmetric packing

allows for dimer formation.[1]

a (

)
12.1741(13)

Long axis indicates stacking

direction.[1]

b (

)
5.2613(6)

Short axis corresponds to the

-stacking distance.[1]

c (

)
15.3113(16)

(

)

94.428(2)

Slight deviation from 90°

indicates shear strain in

packing.[1][4]

Volume (

)
977.79(18)

Accommodates Z=4 molecules

per unit cell.[1][4]

Density (

)
~1.455 g/cm³

High density suggests efficient

packing due to planarity.[1]

Hydrogen Bonding Geometry
The stability of the solid form is driven by a dual-donor/acceptor system. The hydroxyl group

acts as a pivot, linking amide dimers into infinite chains.
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Interaction D-H...A

D...A Distance
(

)

Angle (

)
Structural Role

O-H...N
O(hydroxyl)...N(p

yridine)
2.817(2) 173

Forms

Centrosymmetric

Dimers (Primary

Motif).[1][4]

N-H...O
N(amide)...O(car

bonyl)
3.107(2) 166

Links dimers into

Chains along the

b-axis.[1][4]

Comparative Analysis: Why Structure Matters
This section evaluates the "performance" of the crystal lattice—defined by packing efficiency

and conformational stability—against alternative nicotinamide derivatives.

Conformational Planarity Comparison
The most striking feature of N-(3-hydroxyphenyl)nicotinamide is its near-planarity, which

contrasts sharply with its analogs. This planarity enhances

-

stacking interactions, potentially increasing melting point and solid-state stability but reducing
dissolution rates.
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Compound
Dihedral Angle
(Phenyl vs.
Pyridine)

Conformation
Packing
Consequence

N-(3-

hydroxyphenyl)nicotin

amide

5.01(8)° Planar
High density, tight

-stacking.[1]

N-phenylnicotinamide 64.81(1)° Twisted
Looser packing, likely

lower lattice energy.

N-(3-

methylphenyl)nicotina

mide

57.23(6)° Twisted

Steric bulk of -CH3

forces non-planar

twist.

Insight: The 3-OH substitution allows for a specific intramolecular or intermolecular locking

mechanism (via H-bonds) that flattens the molecule.[1] The -CH3 and -H analogs lack this

anchor, resulting in a twisted, sterically relaxed conformation.

Structural Logic Diagram
The following diagram illustrates the hierarchical assembly of the crystal lattice, distinguishing it

from the "twisted" alternatives.
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Monomer:
N-(3-hydroxyphenyl)nicotinamide

Conformation:
Planar (5° Twist)

 3-OH Effect 

Motif 1:
Centrosymmetric Dimer

(O-H...N Interaction)

 Facilitates 

Motif 2:
Infinite Chains along b-axis

(N-H...O Interaction)

 Cross-linking 

Final Lattice:
High Density / Pi-Stacked

Alternative:
N-phenylnicotinamide

(Twisted ~65°)

 Lower Density Packing 

Click to download full resolution via product page

Figure 2: Hierarchical assembly of the crystal lattice driven by the 3-hydroxyl group.[1]

Implications for Drug Development
For researchers utilizing this scaffold, the XRD data suggests the following:

Solubility Profile: The high degree of planarity and strong intermolecular H-bonding network

(O-H...N) suggests this form will have lower aqueous solubility compared to the twisted N-
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phenylnicotinamide analog.[1] Formulation strategies (e.g., amorphous solid dispersions)

may be required.[1]

Polymorphism Risk: The specific "dimer-to-chain" motif is energetically favorable.[1]

Screening for polymorphs should focus on disrupting the O-H...N dimer; if this interaction is

blocked (e.g., by solvent choice), a metastable form with higher solubility might be isolated.

[1]

Stability: The dense packing along the b-axis (short 5.26 Å repeat) indicates high mechanical

stability and resistance to tablet compression forces.[1]
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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